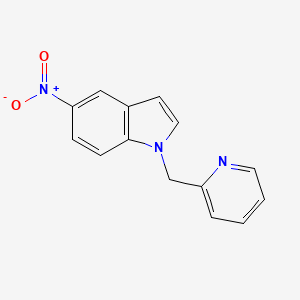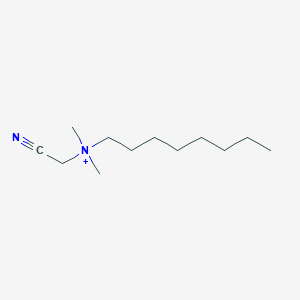![molecular formula C19H17NO2 B12528123 2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a pyridine ring attached to a biphenyl structure with methoxy groups at the 4’ and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine typically involves the following steps:
-
Suzuki-Miyaura Coupling Reaction: : This reaction is commonly used to form the biphenyl structure. It involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base. The reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more sustainable.
化学反応の分析
Types of Reactions
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of halogenated pyridine derivatives.
科学的研究の応用
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. Additionally, the presence of methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
類似化合物との比較
Similar Compounds
2,6-Dimethoxypyridine: Similar in structure but lacks the biphenyl moiety.
4,4’-Dimethoxybiphenyl: Contains the biphenyl structure with methoxy groups but lacks the pyridine ring.
2-(4’-Methoxy-[1,1’-biphenyl]-2-yl)pyridine: Similar but with only one methoxy group.
Uniqueness
2-(4’,6-Dimethoxy-[1,1’-biphenyl]-2-yl)pyridine is unique due to the combination of the biphenyl structure with methoxy groups and a pyridine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H17NO2 |
|---|---|
分子量 |
291.3 g/mol |
IUPAC名 |
2-[3-methoxy-2-(4-methoxyphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO2/c1-21-15-11-9-14(10-12-15)19-16(6-5-8-18(19)22-2)17-7-3-4-13-20-17/h3-13H,1-2H3 |
InChIキー |
FKGBTOATJQCQCW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=C2OC)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



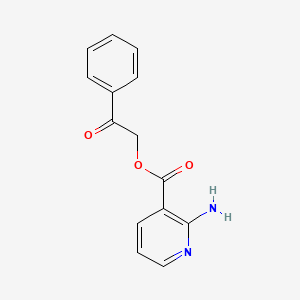
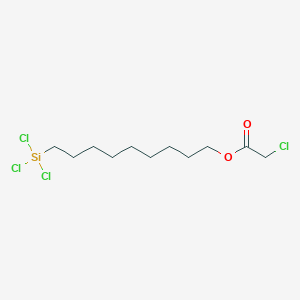
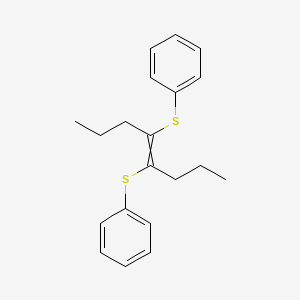
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
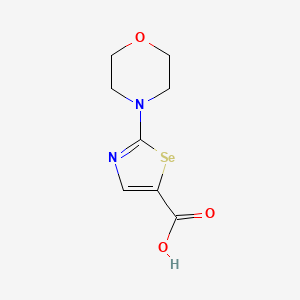
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
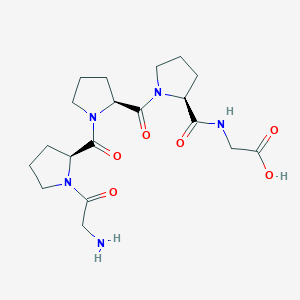
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
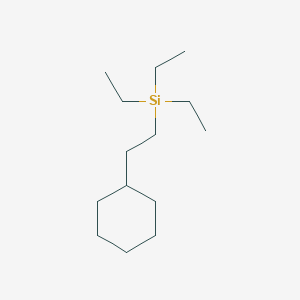
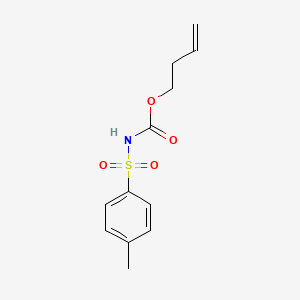
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
